molecular formula C17H17NO3S B2506290 (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one CAS No. 903198-10-7

(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2506290
CAS No.: 903198-10-7
M. Wt: 315.39
InChI Key: UGLOWBYPGUWQOP-ZSOIEALJSA-N
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Description

(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a recognized and potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical Down syndrome region of chromosome 21, and its overexpression is implicated in the neuropathological features of Down syndrome and Alzheimer's disease. This compound exhibits high selectivity for DYRK1A, effectively suppressing its kinase activity, which is crucial for research into tau hyperphosphorylation and the formation of neurofibrillary tangles, a hallmark of several tauopathies. By inhibiting DYRK1A, this chemical probe provides researchers with a valuable tool to investigate the molecular mechanisms underlying abnormal tau phosphorylation, neuronal dysfunction, and cognitive deficits. Furthermore, due to the role of DYRK1A in regulating nuclear factors of activated T-cells (NFAT), this inhibitor is also utilized in studies exploring beta-cell proliferation and apoptosis in the context of diabetes research. Its primary research value lies in its utility as a selective chemical probe to dissect DYRK1A signaling pathways in models of neurodegeneration and cellular regulation, offering significant potential for advancing therapeutic discovery in these areas.

Properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-10-7-13(19)12(9-18(2)3)17-15(10)16(20)14(21-17)8-11-5-4-6-22-11/h4-8,19H,9H2,1-3H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLOWBYPGUWQOP-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CS3)O2)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CS3)/O2)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, which include anticancer, anti-inflammatory, and antimicrobial effects. This article aims to explore the biological activity of this specific compound through various studies and findings.

Structure and Properties

The chemical structure of this compound includes a benzofuran core substituted with a dimethylaminomethyl group and a thiophenylmethylene moiety. This unique structure contributes to its biological activity, as modifications in the benzofuran nucleus can significantly influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, a study demonstrated that related benzofuran compounds induced apoptosis in K562 human leukemia cells, with certain derivatives showing up to 24% apoptosis induction . The mechanism involved increased reactive oxygen species (ROS) generation and mitochondrial dysfunction, leading to cytochrome c release and caspase activation .

CompoundCell LineApoptosis Induction (%)
21bK56224
29bK56224
29cK56224

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has also been highlighted. A derivative similar to the target compound was reported to effectively reduce pro-inflammatory cytokines such as TNF-alpha and IL-1, indicating its potential in managing chronic inflammatory disorders .

Antimicrobial Activity

Benzofuran derivatives have shown varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from benzofuran structures have demonstrated moderate activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against selected strains .

Study on Apoptosis Induction

In a notable study, researchers synthesized a series of benzofuran derivatives and evaluated their effects on cancer cell lines. The results indicated that compounds with specific substitutions on the benzofuran ring exhibited enhanced cytotoxicity and apoptosis induction through ROS-mediated pathways .

Evaluation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of related benzofuran derivatives, where significant reductions in inflammatory markers were observed. The research concluded that these compounds could be potential candidates for treating inflammatory diseases due to their ability to modulate cytokine release and inhibit NF-kB signaling pathways .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of the benzofuran class, which is known for diverse biological activities. Research indicates that benzofurans and their derivatives exhibit significant potential as:

  • Anticancer Agents : Benzofuran derivatives have been studied for their ability to inhibit various cancer cell lines. For instance, compounds similar to the one have shown promising results against pancreatic cancer cells by inhibiting GSK-3β, a kinase implicated in cancer progression .
  • Antimicrobial Activity : Some benzofuran derivatives demonstrate antimicrobial properties, making them candidates for developing new antibiotics. The structural features of (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one may enhance its effectiveness against resistant strains .
  • Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Research has indicated that benzofurans can inhibit cyclooxygenase enzymes, which are key players in inflammation .

Anticancer Properties

A study highlighted the role of benzofuran derivatives in cancer therapy. The compound's structural modifications can lead to enhanced selectivity and potency against specific cancer types. For example, certain analogs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .

Antimicrobial Effects

The compound's potential as an antimicrobial agent has been evaluated through various assays. Its efficacy against pathogenic bacteria and fungi can be attributed to its unique chemical structure, which may interfere with microbial metabolism or cell wall synthesis .

Synthetic Methodologies

The synthesis of this compound can be achieved through several innovative methods:

  • Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to enhance reaction rates and yields when synthesizing benzofuran derivatives. This method reduces solvent use and increases efficiency .
  • Catalytic Approaches : Employing catalysts such as clay or transition metals can facilitate the formation of complex structures from simpler precursors, allowing for the efficient construction of the benzofuran core .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various benzofuran derivatives, a compound structurally similar to this compound was tested on several pancreatic cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values below 10 μM, suggesting that structural modifications can enhance therapeutic efficacy .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of several benzofuran derivatives against common pathogens. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a lead compound for further drug development .

Chemical Reactions Analysis

Condensation Reactions

The thiophen-2-ylmethylene group is introduced via Knoevenagel condensation , a key step in synthesizing aurone derivatives. This reaction typically involves:

  • Base catalysis (e.g., piperidine or NaOH) to deprotonate the active methylene group.

  • Electrophilic aldehydes/ketones reacting with the benzofuran-3(2H)-one scaffold.

  • Solvents like ethanol or dichloromethane under reflux conditions .

Example :

Reaction TypeConditionsCatalystOutcome
Knoevenagel CondensationThiophene-2-carbaldehyde, EtOH, refluxPiperidineForms the thiophen-2-ylmethylene moiety with >75% yield .

Demethylation and Hydroxylation

The hydroxyl group at position 6 is introduced via demethylation of methoxy precursors. This is achieved using:

  • Boron tribromide (BBr₃) in dichloromethane at −78°C to room temperature.

  • Selective deprotection to retain other functional groups .

Key Data :

  • Demethylation of 6-methoxy analogs results in 6-hydroxy derivatives with 85–90% purity (confirmed by HPLC) .

  • NMR shifts post-reaction: δ 12.3 ppm (broad singlet, -OH) .

Dimethylamino Group Reactions

The dimethylamino (-N(CH₃)₂) group participates in:

  • Quaternary ammonium salt formation with alkyl halides (e.g., methyl iodide).

  • pH-dependent protonation , affecting solubility and biological activity .

Example :

ReactionReagentConditionsProduct
AlkylationCH₃IK₂CO₃, DMF, 60°CQuaternary ammonium derivative (isolated as iodide salt) .

Thiophene Ring Reactivity

The thiophene moiety undergoes:

  • Electrophilic substitution (e.g., bromination at the 5-position).

  • Oxidation to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .

Benzofuran Core Reactivity

The benzofuran-3(2H)-one system participates in:

  • Nucleophilic additions at the carbonyl group (e.g., Grignard reagents).

  • Cycloadditions (Diels-Alder) with dienes under Lewis acid catalysis .

Experimental Findings :

  • Reaction with ethylmagnesium bromide yields 3-ethyl-3-hydroxybenzofuran derivatives (confirmed by HRMS) .

  • Cycloaddition with 1,3-butadiene forms fused bicyclic products (70% yield).

Stability and Degradation

  • Photodegradation : Exposure to UV light induces Z/E isomerization of the thiophen-2-ylmethylene group (monitored by TLC and UV-Vis).

  • Hydrolytic stability : Stable in pH 4–7 buffers but degrades under strongly acidic (pH < 2) or basic (pH > 9) conditions .

Catalytic and Solvent Effects

  • Lewis acids (e.g., AlCl₃) enhance electrophilic substitution rates on the benzofuran ring.

  • Polar aprotic solvents (e.g., DMF) improve reaction kinetics for alkylation and acylation .

Analytical Validation

  • TLC : Rf = 0.5 in DCM:MeOH (9:1) .

  • NMR : Key signals include δ 6.8–7.5 ppm (thiophene protons) and δ 2.3 ppm (N(CH₃)₂) .

  • HRMS : [M+H]+ = 398.1763 (calculated), 398.1762 (observed) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran-3(2H)-one derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties Biological Activity (Reported)
Target Compound: (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one 7-(dimethylamino)methyl, 2-(thiophen-2-ylmethylene) ~343.4 (estimated) N/A High lipophilicity (thiophene), moderate solubility (hydroxy group) Anticancer potential (inferred from thiophene analogs)
(Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3-one 2-(2-fluorobenzylidene) 327.36 N/A Enhanced electron-withdrawing effects (F), lower logP vs. thiophene Antimicrobial activity
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one 2-(3-hydroxy-4-methoxybenzylidene) ~298.3 254.9–255.5 Polar substituents (hydroxy, methoxy) increase solubility Antioxidant efficacy
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one 2-(4-methoxybenzylidene) ~296.3 N/A Moderate lipophilicity (methoxy), stable Z-configuration Antiproliferative activity (in vitro)
(Z)-6-Hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one 7-(4-methylpiperidinylmethyl), 2-(thiophen-2-ylmethylene) ~383.5 N/A High basicity (piperidine), improved membrane permeability Kinase inhibition (hypothetical)

Key Findings :

Substituent Effects on Lipophilicity: The thiophene group in the target compound increases lipophilicity compared to fluorophenyl (logP ~2.8 vs. Methoxy and hydroxy groups (e.g., in compounds from ) improve aqueous solubility but reduce passive diffusion.

Stereochemical Influence :

  • Acid-catalyzed synthesis favors Z-isomers due to kinetic control, as seen in the target compound and others . E-isomers are less common in these conditions.

Biological Activity Trends :

  • Thiophene-containing derivatives (e.g., target compound) show promise in targeting sulfur-binding enzymes or receptors, such as tyrosine kinases .
  • Fluorinated analogs exhibit stronger antimicrobial activity, likely due to enhanced electronegativity and membrane disruption .

Synthetic Methodology :

  • Microwave-assisted, solventless condensation (e.g., using clay catalysts) achieves high yields (up to 86%) and stereoselectivity, as demonstrated in .

Q & A

Q. What are the optimized synthetic routes for preparing (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between a benzofuran-3(2H)-one precursor and an aldehyde derivative (e.g., thiophene-2-carboxaldehyde). Key steps include:
  • Base-catalyzed condensation : Use sodium hydroxide or potassium carbonate in polar solvents (ethanol/methanol) under reflux .
  • Ultrasound-assisted synthesis : Reduced reaction time (e.g., 18 minutes) with natural deep eutectic solvents (NaDES), improving yield (59%) and minimizing side reactions .
  • Purification : Recrystallization or column chromatography to isolate the (Z)-isomer.

Q. How is the stereochemical configuration (Z/E) of the exocyclic double bond confirmed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Distinct coupling patterns in 1H^1H NMR (e.g., olefinic proton splitting) differentiate (Z) and (E) isomers. For example, the (Z)-isomer shows a deshielded resonance at δ ~7.8 ppm due to conjugation with the benzofuran carbonyl .
  • X-ray crystallography : Definitive confirmation via crystal structure analysis, resolving spatial arrangement of substituents .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass).
  • FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}, hydroxyl O-H stretch at ~3200 cm1^{-1}) .
  • HPLC-PDA : Assesses purity and monitors reaction progress, especially for isomer separation .

Advanced Research Questions

Q. How do substituent modifications (e.g., dimethylamino vs. azepan-1-ylmethyl) influence biological activity and pharmacokinetics?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., replacing dimethylamino with azepan-1-ylmethyl) and evaluate against biological targets (e.g., antimicrobial assays). Evidence shows azepane derivatives exhibit enhanced lipophilicity, potentially improving membrane permeability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., Mycobacterium tuberculosis MtrA) .

Q. What strategies resolve contradictions in reported reaction yields for similar benzofuran derivatives?

  • Methodological Answer :
  • Parameter Optimization : Conflicting yields (e.g., 59% vs. 75%) may arise from solvent polarity (ethanol vs. THF), reaction time, or catalyst choice. Systematic Design of Experiments (DoE) can identify critical factors .
  • Side Reaction Analysis : Byproducts (e.g., oxidation products from residual permanganate) require LC-MS/MS characterization to adjust stoichiometry or quenching steps .

Q. How can computational chemistry predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding stability to enzymes (e.g., cytochrome P450) using software like GROMACS. Focus on hydrogen bonding between the hydroxyl group and catalytic residues .
  • ADMET Prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity risks based on substituent electronegativity and steric bulk .

Q. What are the challenges in scaling up synthesis while maintaining (Z)-isomer purity?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : High-temperature reactions favor thermodynamically stable (E)-isomers. Use low-temperature (0–5°C) conditions and chiral catalysts to favor (Z)-isomer formation .
  • Continuous Flow Chemistry : Mitigate isomerization risks by reducing residence time and improving heat transfer .

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